molecular formula C12H8F3N3O2 B1393500 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid CAS No. 1217079-88-3

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid

Cat. No.: B1393500
CAS No.: 1217079-88-3
M. Wt: 283.21 g/mol
InChI Key: BBTHODYMXCEZNZ-UHFFFAOYSA-N
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Description

“3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid” is a chemical compound with the CAS Number: 1217079-88-3 . It has a molecular weight of 283.21 . The IUPAC name for this compound is 3-{[4-(trifluoromethyl)-2-pyrimidinyl]amino}benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8F3N3O2/c13-12(14,15)9-4-5-16-11(18-9)17-8-3-1-2-7(6-8)10(19)20/h1-6H, (H,19,20) (H,16,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : A study demonstrated the regioselective synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, highlighting the use of novel protocols for efficient yield and short reaction times in similar chemical structures (Quiroga et al., 2007).
  • Novel Synthesis Approach : Research on the synthesis of substituted 2-(pyrimidin-2-yl)benzoic acids, including methods involving ring contraction and intramolecular condensation, provides insight into chemical reactions relevant to similar compounds (Hordiyenko et al., 2020).
  • Synthesis in Medicinal Chemistry : The synthesis of Nilotinib, a tyrosine kinase inhibitor, involved a key intermediate structurally similar to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid, demonstrating its relevance in medicinal chemistry (Yu Yankun et al., 2011).

Applications in Heterocyclic Chemistry

  • Heterocyclic Compound Synthesis : Studies have shown the synthesis of pyrimidine linked pyrazole heterocyclics and their potential applications in insecticidal and antibacterial activities, indicating the utility of related compounds in these fields (Deohate & Palaspagar, 2020).

Biological Applications

  • Inhibitory Activities : Research on compounds with similar structures demonstrated potent inhibitory activities against thymidylate synthase and dihydrofolate reductase, highlighting their potential in developing therapeutic agents (Gangjee et al., 2008).

Future Directions

The future directions for “3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid” could involve further exploration of its synthesis, chemical reactions, and potential applications in various fields. Given the interest in trifluoromethylpyridine derivatives in the pharmaceutical and agrochemical industries , this compound could also be of interest for future research in these areas.

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of derivatives that show activity as antileukemia agents . Therefore, it is plausible that this compound may also target proteins or enzymes involved in cell proliferation and survival, particularly in cancer cells.

Mode of Action

The trifluoromethyl group could enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Given its potential antileukemia activity , it might influence pathways related to cell cycle regulation, apoptosis, or DNA repair.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability, while the carboxylic acid group might facilitate its excretion .

Result of Action

Similar compounds have shown antileukemia activity , suggesting that this compound might also induce cell cycle arrest or apoptosis in cancer cells.

Action Environment

The action, efficacy, and stability of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid could be influenced by various environmental factors, such as pH, temperature, and the presence of other biomolecules . .

Biochemical Analysis

Biochemical Properties

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their activity and influencing the overall biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of cells, affecting processes such as energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

3-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O2/c13-12(14,15)9-4-5-16-11(18-9)17-8-3-1-2-7(6-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTHODYMXCEZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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